2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide
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Overview
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide is a complex organic compound that features a bromonaphthalene moiety linked to a butanehydrazide structure through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide typically involves multiple steps. One common route starts with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then reacted with an appropriate alcohol to form the ether linkage. The final step involves the condensation of the resulting ether with butanehydrazide and 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the desired hydrazide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce various substituted naphthalenes.
Scientific Research Applications
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: This compound shares the bromonaphthalene moiety but differs in its overall structure and functional groups.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Another brominated compound with different substituents and applications.
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide is unique due to its specific combination of functional groups and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H17BrCl2N2O2 |
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Molecular Weight |
480.2 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C21H17BrCl2N2O2/c1-2-18(21(27)26-25-12-15-16(23)8-5-9-17(15)24)28-19-11-10-13-6-3-4-7-14(13)20(19)22/h3-12,18H,2H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
VTXKLNHJSSYXCK-BRJLIKDPSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)OC2=C(C3=CC=CC=C3C=C2)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)OC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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